molecular formula C20H16N2 B14714546 N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine CAS No. 15223-25-3

N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine

Cat. No.: B14714546
CAS No.: 15223-25-3
M. Wt: 284.4 g/mol
InChI Key: BDGKAZBPCFIFBR-UHFFFAOYSA-N
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Description

N,N’-Bisbenzylidenebenzene-1,2-diamine is an organic compound characterized by the presence of two benzylidene groups attached to a benzene-1,2-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bisbenzylidenebenzene-1,2-diamine can be synthesized through the condensation reaction of benzene-1,2-diamine with benzaldehyde. The reaction typically involves mixing benzene-1,2-diamine with an excess of benzaldehyde in an appropriate solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base product .

Industrial Production Methods

While specific industrial production methods for N,N’-Bisbenzylidenebenzene-1,2-diamine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bisbenzylidenebenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N,N’-Bisbenzylidenebenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bisbenzylidenebenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit sirtuin type 2 (SIRT2) by binding to its active site, thereby preventing the deacetylation of target proteins . This inhibition can affect various cellular processes, including gene expression, metabolism, and aging.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bisbenzylidenebenzene-1,4-diamine: Similar structure but with different positional isomerism.

    N,N’-Bisbenzylidenenaphthalene-1,4-diamine: Contains a naphthalene core instead of a benzene core.

Uniqueness

N,N’-Bisbenzylidenebenzene-1,2-diamine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit specific enzymes, such as SIRT2, sets it apart from other similar compounds and highlights its potential in therapeutic applications .

Properties

CAS No.

15223-25-3

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

N-[2-(benzylideneamino)phenyl]-1-phenylmethanimine

InChI

InChI=1S/C20H16N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-16H

InChI Key

BDGKAZBPCFIFBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3

Origin of Product

United States

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